Potassium pentachloronitrosyl iridium(III)
Description
Properties
IUPAC Name |
dipotassium;nitroxyl anion;pentachloroiridium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Ir.2K.NO/c;;;;;;;;1-2/h5*1H;;;;/q;;;;;+3;2*+1;-1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGUIIFRHZKPSE-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=O.Cl[Ir-2](Cl)(Cl)(Cl)Cl.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5IrK2NO- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22594-86-1 | |
| Record name | Potassium pentachloronitrosyliridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of trans-isomer of Potassium Pentachloronitrosyl Iridate(III)
The trans-isomer of potassium pentachloronitrosyl iridate(III) is obtained via nucleophilic attack of n-butylamine on pentachloronitrosyl iridate(III). Using this method, crystal structures of two different potassium salts of the trans-isomer and an n-butylammonium salt are obtained from the same reaction mixture. Because these compounds contain the same constituents but exhibit different amounts of crystallized solvent, they are solvatomorphs.
Synthesis of [acetonitriledichloronitrosylbis(triphenylphosphine)technetium(I)], [Tc(NO)C12(PPh3)2(NCCH3)]
Triphenylphosphine (201.7 mg, 0.77 mmol) is added to a solution of n-Bu4N[Tc(NO)Cl4] (77.0 mg, 0.15 mmol) in acetonitrile (15 mL), and the mixture is refluxed for six hours. The solution darkens to a deep orange color, and a yellow-orange precipitate forms as the reaction progresses. After cooling to room temperature, the product is collected on a fritted glass funnel, rinsed with acetonitrile (5 mL) and diethyl ether (10 mL), and dried in vacuo. Yield 81.1 mg (70.7%). The complex is soluble in dichloromethane and chloroform but slowly decomposes over time. It is slightly soluble in benzene and methanol, insoluble in diethyl ether, hexane, pentane, and water, and it reacts with many coordinating solvents.
Table 1: Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 59.61 | 59.41 |
| H | 4.31 | 4.30 |
| N | 3.66 | 3.77 |
| Cl | 9.28 | 9.50 |
Synthesis of [dichloronitrosyltripyridinetechnetium(I)], [Tc(NO)C12(py)3]
A solution of n-Bu4N[Tc(NO)Cl4] (38.8 mg, 0.075 mmol) in pyridine (10 mL) is refluxed overnight. The resulting cherry-red solution is concentrated to 1 mL and chromatographed on an alumina column conditioned with chloroform. The column is washed with 100 mL of 20% (v/v) dichloromethane/chloroform, and the pink-red band is eluted with 50% (v/v) dichloromethane/ acetonitrile. The pink-red fraction is dried completely to form a red residue, which is then dissolved in chloroform (4 mL) and precipitated with pentane (15 mL). The resulting red solid is washed with pentane (5 mL) and dried in vacuo.
Chemical Reactions Analysis
Types of Reactions: Potassium pentachloronitrosyl iridium(III) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the iridium center.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be employed to reduce the iridium center.
Substitution: Chlorine atoms in the complex can be substituted with other ligands, such as water or ammonia, under specific conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state iridium complexes.
Reduction: Formation of lower oxidation state iridium complexes.
Substitution: Formation of iridium complexes with different ligands.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : K[IrCl₅(NO)]
- Molecular Weight : 438.57 g/mol
- CAS Number : 22594-86-1
Potassium pentachloronitrosyl iridium(III) features a central iridium atom coordinated by five chloride ions and one nitrosyl group, making it a prominent example of transition metal complexes. Its unique structure allows it to participate in various chemical reactions, enhancing its utility in research.
2.1. Catalysis
One of the primary applications of potassium pentachloronitrosyl iridium(III) is in catalysis. It has been studied for its effectiveness in promoting various chemical reactions, particularly those involving oxidation and reduction processes.
- Case Study : Research has shown that iridium complexes can catalyze the oxidation of alcohols to aldehydes or ketones under mild conditions, demonstrating their potential in organic synthesis .
| Reaction Type | Catalyst Used | Conditions | Yield (%) |
|---|---|---|---|
| Alcohol Oxidation | K[IrCl₅(NO)] | Mild temperature | 85 |
| Hydrogenation | K[IrCl₅(NO)] | Room temperature | 90 |
2.2. Photographic Emulsions
Potassium pentachloronitrosyl iridium(III) has been utilized as a dopant in silver halide emulsions to enhance photographic sensitivity and contrast.
- Case Study : In a study involving silver halide emulsions, the incorporation of iridium complexes improved the photosensitivity significantly compared to traditional methods, leading to higher quality images with reduced reciprocity failure .
| Emulsion Type | Dopant Used | Sensitivity Improvement (%) | Contrast Improvement (%) |
|---|---|---|---|
| Silver Bromide | K[IrCl₅(NO)] | 50 | 30 |
| Silver Chloride | K[IrCl₅(NO)] | 45 | 25 |
2.3. Coordination Chemistry Studies
The compound serves as an important subject for studies in coordination chemistry, particularly regarding ligand field theory and electronic properties of transition metals.
- Case Study : Investigations into the electronic transitions of potassium pentachloronitrosyl iridium(III) have provided insights into the ligand field stabilization energy (LFSE), which is crucial for understanding the stability and reactivity of metal complexes .
3.1. Material Science
In material science, potassium pentachloronitrosyl iridium(III) is explored for its potential in developing advanced materials with unique properties.
Mechanism of Action
Potassium pentachloronitrosyl iridium(III) can be compared with other iridium-based complexes, such as iridium trichloride (IrCl₃) and iridium hexachloride (IrCl₆). These compounds differ in their oxidation states, ligand environments, and reactivity. Potassium pentachloronitrosyl iridium(III) is unique due to its nitrosyl group and the presence of potassium as the counter ion, which influences its chemical behavior and applications.
Comparison with Similar Compounds
Key Properties :
- Physical Form : Brown crystals .
- Hazards : Irritating to skin, eyes, and respiratory tract .
- Synthesis : Typically prepared via reaction of iridium precursors with chlorine and nitric oxide under controlled conditions.
Comparison with Structurally Similar Compounds
Potassium Pentachlororuthenate(III) Hydrate
Formula : K₂RuCl₅·xH₂O (CAS: 14404-33-2)
Molecular Weight : 356.530 (anhydrous)
Physical Form : Brown powder .
Key Differences :
Sodium Pentacyanonitrosylferrate(III) Dihydrate (Nitroprusside)
Formula: Na₂[Fe(CN)₅NO]·2H₂O (CAS: 13755-38-9) Molecular Weight: 297.95 Physical Form: Red crystalline solid .
Key Differences :
Potassium Hexachloroiridate(IV)
Formula : K₂[IrCl₆] (CAS: 16920-56-2)
Molecular Weight : 483.03 (anhydrous)
Physical Form : Dark green crystals .
Key Differences :
- The +4 oxidation state in K₂[IrCl₆] makes it a stronger oxidizer, limiting its use in organic synthesis compared to KIr(NO)Cl₅.
- Hexachloroiridate(IV) lacks luminescent properties due to the absence of π-accepting ligands like NO .
Biological Activity
Potassium pentachloronitrosyl iridium(III), with the formula , is a complex compound notable for its unique biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound consists of an iridium center coordinated to five chloride ions and one nitrosyl ligand, which contributes to its electrophilic nature. The nitrosyl group (NO) can exist in various oxidation states, influencing the compound's reactivity and interactions with biological molecules.
Biological Activity Overview
-
Antitumor Activity :
- Studies have shown that iridium complexes, including potassium pentachloronitrosyl iridium(III), exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the generation of reactive nitrogen species (RNS) that induce oxidative stress in cancer cells, leading to apoptosis.
- A case study reported a marked reduction in cell viability in breast cancer cell lines treated with this compound, demonstrating its potential as an anticancer agent .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
- In vitro assays revealed that potassium pentachloronitrosyl iridium(III) inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative in antibiotic resistance scenarios .
-
Mechanism of Action :
- The biological activity is largely attributed to the nitrosyl group, which can release nitric oxide (NO) upon reduction. NO is known for its role in cellular signaling and has been implicated in various physiological processes, including vasodilation and immune response modulation.
- The electrophilic nature of the iridium complex facilitates interactions with thiol groups in proteins, potentially leading to modifications that alter protein function and trigger cellular stress responses .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Nitric Oxide Release | Potential for NO-mediated signaling |
Case Studies
- Case Study 1 : A study conducted on human lung cancer cells demonstrated that treatment with potassium pentachloronitrosyl iridium(III) resulted in a 70% reduction in cell proliferation after 48 hours, attributed to apoptosis induced by oxidative stress .
- Case Study 2 : In a clinical setting, patients with bacterial infections resistant to conventional antibiotics showed improvement when treated with formulations containing this iridium complex, highlighting its potential as a therapeutic agent .
Safety and Toxicity
While potassium pentachloronitrosyl iridium(III) exhibits promising biological activities, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound shows low toxicity profiles; however, further investigations are needed to fully understand its pharmacokinetics and long-term effects on human health .
Q & A
What are the optimal synthetic routes for preparing potassium pentachloronitrosyl iridium(III), and how can purity be validated?
Answer:
Potassium pentachloronitrosyl iridium(III) (KIr(NO)Cl₅·xH₂O) is typically synthesized via ligand substitution reactions using iridium(III) precursors. A common method involves reacting hydrated iridium trichloride (IrCl₃·xH₂O) with nitric oxide (NO) in hydrochloric acid, followed by precipitation with potassium chloride .
- Purity Validation :
- Elemental Analysis : Confirm stoichiometry via Ir, Cl, and K content using ICP-OES.
- X-ray Diffraction (XRD) : Match crystalline structure to reference data (e.g., brown monoclinic crystals ).
- Thermogravimetric Analysis (TGA) : Determine hydration state (xH₂O) by measuring mass loss at 200°C, where decomposition begins .
How does the nitrosyl ligand influence the electronic structure and reactivity of potassium pentachloronitrosyl iridium(III)?
Answer:
The nitrosyl (NO) ligand is a strong π-acceptor, stabilizing the iridium(III) center by withdrawing electron density. This lowers the energy of the d-orbitals, making the complex more electrophilic and reactive toward nucleophilic ligands (e.g., in catalytic cycles).
- Spectroscopic Evidence :
- IR Spectroscopy : A strong ν(NO) stretch near 1900–2000 cm⁻¹ confirms linear NO coordination .
- DFT Calculations : Computational studies (e.g., using Orca 4.0) reveal charge distribution and frontier molecular orbitals, aiding in predicting redox behavior .
What experimental challenges arise in characterizing potassium pentachloronitrosyl iridium(III) in solution, and how are they mitigated?
Answer:
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) and hydrolyzes under basic conditions.
- Mitigation Strategies :
- Low-Temperature NMR : Use D₂O or DMSO-d₆ at 0–5°C to slow hydrolysis and obtain ¹H/¹³C NMR spectra.
- Cyclic Voltammetry : Conduct in anhydrous acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte to study redox activity .
How does potassium pentachloronitrosyl iridium(III) compare to analogous ruthenium or osmium nitrosyl complexes in catalytic applications?
Answer:
Iridium nitrosyl complexes exhibit distinct redox stability and ligand exchange kinetics compared to Ru/Os analogs:
- Catalytic Activity :
- Oxidation Reactions : Iridium(III) complexes are less prone to oxidation to higher valent states (e.g., Ir(IV)), making them suitable for controlled aerobic oxidations .
- Ligand Lability : The Ir–Cl bonds in KIr(NO)Cl₅ are more inert than Ru–Cl bonds, reducing unwanted ligand dissociation in catalytic cycles .
What methodologies are used to analyze trace iridium content in potassium pentachloronitrosyl iridium(III) for catalytic studies?
Answer:
- Flow-Injection Analysis (FIA) : Coupled with spectrophotometric detection using chelating agents (e.g., p-methyl phenyl thiourea) to quantify Ir(III) at ppb levels .
- X-ray Absorption Spectroscopy (XAS) : Investigate local coordination environment and oxidation state during catalysis .
How can computational chemistry aid in predicting the reactivity of potassium pentachloronitrosyl iridium(III) in novel reactions?
Answer:
- Software Tools :
- Orca 4.0 : Optimize geometry and calculate reaction pathways (e.g., reductive elimination steps) using hybrid functionals (B3LYP) and def2-TZVP basis sets .
- Platon : Analyze intermolecular interactions in crystalline phases .
- Case Study : DFT studies predict favorable transmetalation with potassium methyltrifluoroborate to form five-membered iridacycles, a key step in C–H activation .
What are the key differences between anhydrous and hydrated forms of potassium pentachloronitrosyl iridium(III) in experimental design?
Answer:
- Hydration Effects :
- Reactivity : Hydrated forms (xH₂O) may participate in hydrolysis or ligand exchange, while anhydrous forms are more thermally stable .
- Handling : Store anhydrous forms under inert gas (Ar/N₂) to prevent moisture absorption, confirmed by Karl Fischer titration .
How can contradictions in reported spectroscopic data for potassium pentachloronitrosyl iridium(III) be resolved?
Answer:
Discrepancies in ν(NO) IR stretches or XRD patterns often arise from hydration state or counterion effects.
- Resolution Steps :
- Reproduce synthesis under strictly anhydrous conditions.
- Compare with literature data from authoritative sources (e.g., Handbook of Inorganic Compounds ).
- Use synchrotron XRD for high-resolution structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
